5-(azetidin-3-ylsulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole hydrochloride
Overview
Description
5-(azetidin-3-ylsulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole hydrochloride is a heterocyclic compound that contains both azetidine and tetrazole rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 5-(azetidin-3-ylsulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole hydrochloride typically involves multiple steps One common method starts with the preparation of azetidine derivatives through aza-Michael addition reactionsIndustrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
5-(azetidin-3-ylsulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 5-(azetidin-3-ylsulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes, inhibiting their activity, while the tetrazole ring can bind to receptors or other proteins, modulating their function. These interactions can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other azetidine and tetrazole derivatives, such as:
Azetidine-2-carboxylic acid: Known for its use in peptide synthesis.
1-phenyl-1H-tetrazole-5-thiol: Studied for its antimicrobial properties. 5-(azetidin-3-ylsulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole hydrochloride is unique due to the combination of both azetidine and tetrazole rings, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
5-(azetidin-3-ylsulfanyl)-1-phenyltetrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S.ClH/c1-2-4-8(5-3-1)15-10(12-13-14-15)16-9-6-11-7-9;/h1-5,9,11H,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIJYTSTWIMUDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=NN=NN2C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864051-96-6 | |
Record name | 1H-Tetrazole, 5-(3-azetidinylthio)-1-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1864051-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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